4-Hydroxy-5-iodonicotinonitrile
Description
4-Hydroxy-5-iodonicotinonitrile is a substituted nicotinonitrile derivative characterized by a hydroxyl (-OH) group at the 4-position and an iodine atom at the 5-position on the pyridine ring.
Properties
Molecular Formula |
C6H3IN2O |
|---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
5-iodo-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3IN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10) |
InChI Key |
QTBJCVGYQDMUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)I)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Hydroxy-5-iodonicotinonitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison
Notes: *Calculated molecular weight for 4-Hydroxy-5-iodonicotinonitrile assumes standard atomic masses (I = 126.90, C = 12.01, etc.).
Key Comparative Insights :
Substituent Effects on Reactivity: The iodine atom in 4-Hydroxy-5-iodonicotinonitrile and its analogs (e.g., 4-Chloro-5-iodo-6-methylnicotinonitrile ) facilitates halogen-bonding interactions and participation in cross-coupling reactions (e.g., Suzuki-Miyaura). The hydroxyl group in 4-Hydroxy-5-iodonicotinonitrile increases polarity and hydrogen-bonding capacity compared to amino (4-Amino-5-iodonicotinonitrile ) or methyl (5-(Hydroxymethyl)nicotinonitrile ) derivatives. This property may enhance solubility in polar solvents like DMSO or ethanol.
Physicochemical Properties: Acidity: The hydroxyl group in 4-Hydroxy-5-iodonicotinonitrile likely confers moderate acidity (pKa ~8–10), similar to phenolic compounds. In contrast, 4-Hydroxy-5-nitronicotinic acid exhibits stronger acidity (pKa ~3–4) due to the electron-withdrawing nitro (-NO₂) group. Thermal Stability: Halogenated nitriles (e.g., 4-Chloro-5-iodo-6-methylnicotinonitrile ) typically exhibit higher thermal stability than their nitro-substituted counterparts (e.g., 4-Hydroxy-5-nitronicotinic acid ).
Applications in Synthesis: Pharmaceutical Intermediates: The iodine and hydroxyl groups in 4-Hydroxy-5-iodonicotinonitrile make it a candidate for synthesizing kinase inhibitors or antiviral agents, analogous to patented compounds in (e.g., 4-fluoro-indole derivatives) . Cross-Coupling Reactions: Iodinated nicotinonitriles are valuable in Pd-catalyzed reactions, as seen in 4-Chloro-5-iodo-6-methylnicotinonitrile , which can undergo substitution at the iodine site.
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